Cas no 1379312-51-2 (Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate)

Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
- AM97532
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- インチ: 1S/C9H10O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3
- InChIKey: QRUCQSULAMAJOX-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1C(CC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 215
- トポロジー分子極性表面積: 71.6
Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126981-0.05g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1126981-0.5g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1126981-10.0g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 10g |
$4974.0 | 2023-06-09 | ||
Enamine | EN300-1126981-5g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1126981-0.1g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1126981-5.0g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 5g |
$3355.0 | 2023-06-09 | ||
Enamine | EN300-1126981-1.0g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 1g |
$1157.0 | 2023-06-09 | ||
Enamine | EN300-1126981-0.25g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1126981-10g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 10g |
$2701.0 | 2023-10-26 | |
Enamine | EN300-1126981-1g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 1g |
$628.0 | 2023-10-26 |
Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoateに関する追加情報
Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS No. 1379312-51-2): A Versatile Building Block in Organic Synthesis
The compound Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate (CAS No. 1379312-51-2) is a highly valuable intermediate in modern organic chemistry and pharmaceutical research. This ester derivative, featuring a 3-methylthiophene moiety, has gained significant attention due to its unique structural properties and broad synthetic utility. As researchers increasingly focus on heterocyclic compounds for drug discovery and material science, this particular molecule stands out for its versatility in creating complex molecular architectures.
Chemically classified as a β-keto ester, Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate combines the reactivity of both ketone and ester functional groups with the electronic characteristics of the thiophene ring. This combination makes it particularly useful in multicomponent reactions, a current hot topic in green chemistry that minimizes waste and maximizes efficiency. The presence of the methylthiophene group contributes to the compound's interesting electronic properties, which are being explored in the development of organic electronic materials, another rapidly growing research area.
In pharmaceutical applications, Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate serves as a crucial precursor for various bioactive molecules. Recent studies have highlighted its potential in creating thiophene-containing drug candidates, especially in neurological and anti-inflammatory therapies. The thiophene ring, a common pharmacophore in many FDA-approved drugs, enhances the compound's relevance in current drug discovery pipelines. Researchers are particularly interested in how modifications of this core structure can lead to novel therapeutic agents with improved efficacy and safety profiles.
The synthesis and applications of Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate align well with several trending topics in chemical research. These include sustainable synthetic methods, bioactive heterocycles, and functional materials. The compound's stability and relatively straightforward preparation make it attractive for both academic and industrial applications. Current literature suggests growing interest in its use for developing molecular probes and imaging agents, particularly in the field of medicinal chemistry.
From a commercial perspective, the demand for Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate has been steadily increasing, driven by its applications in both pharmaceutical and material science sectors. Suppliers typically offer this compound with high purity levels (>95%) to meet the stringent requirements of research laboratories. The global market for such specialty chemicals is expected to grow significantly, reflecting the broader expansion of the fine chemicals industry and increasing investment in drug discovery programs worldwide.
Quality control of Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate involves rigorous analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the purity standards required for research applications. Proper storage conditions typically recommend protection from moisture and light, with many suppliers providing the material in amber glass containers under inert atmosphere to maintain stability.
Recent advances in synthetic methodology have improved the accessibility of Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, making it more available to researchers. Modern catalytic processes have enhanced the efficiency of its production while reducing environmental impact. These developments align with the pharmaceutical industry's growing emphasis on green chemistry principles and sustainable manufacturing practices.
The safety profile of Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate has been well-documented in scientific literature. While not classified as hazardous under standard laboratory conditions, proper handling procedures should always be followed, including the use of personal protective equipment. Material Safety Data Sheets (MSDS) provide comprehensive guidance on safe handling, storage, and disposal practices for this compound.
Looking forward, Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is poised to play an increasingly important role in chemical research. Its structural features make it valuable for exploring new structure-activity relationships in medicinal chemistry and for developing innovative materials with tailored electronic properties. As synthetic methodologies continue to advance, we can expect to see expanded applications of this versatile building block across multiple scientific disciplines.
For researchers interested in working with Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, numerous commercial sources are available, typically offering quantities ranging from milligrams to kilograms. The compound's relatively stable nature and well-characterized properties make it accessible even to laboratories with standard synthetic capabilities. Current pricing reflects its status as a research-grade chemical, with costs varying based on purity and quantity requirements.
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